REACTION_CXSMILES
|
[C:1]1([CH3:10])[CH:6]=[CH:5][CH:4]=[C:3]([C:7]([OH:9])=[O:8])[CH:2]=1.[Br:11]N1C(=O)CCC1=O>C(Cl)(Cl)Cl>[Br:11][CH2:10][C:1]1[CH:2]=[C:3]([CH:4]=[CH:5][CH:6]=1)[C:7]([OH:9])=[O:8]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C1(=CC(=CC=C1)C(=O)O)C
|
Name
|
|
Quantity
|
14.37 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
735 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-20 °C
|
Type
|
CUSTOM
|
Details
|
the suspension was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 1 L round bottom flask fitted with a reflux condenser
|
Type
|
CUSTOM
|
Details
|
was sparged for 0.5 h with nitrogen
|
Duration
|
0.5 h
|
Type
|
CUSTOM
|
Details
|
irradiated under nitrogen atmosphere
|
Type
|
DISSOLUTION
|
Details
|
to dissolve
|
Type
|
TEMPERATURE
|
Details
|
the chloroform to reflux
|
Type
|
ADDITION
|
Details
|
14.37 g of N-bromosuccinimide was added
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred
|
Type
|
CUSTOM
|
Details
|
irradiated under nitrogen atmosphere with a 500 W quartz halogen lamp at 75% power for another 1.5 h, at which time the solution
|
Duration
|
1.5 h
|
Type
|
FILTRATION
|
Details
|
filtered through a bed of dry silica
|
Type
|
WASH
|
Details
|
The silica was washed with 800 mL of chloroform
|
Type
|
TEMPERATURE
|
Details
|
cooled to −20° C
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with 30 mL of chloroform
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 250 mL chloroform
|
Type
|
WASH
|
Details
|
washed in a separatory funnel with 3×300 mL volumes of water
|
Type
|
CUSTOM
|
Details
|
to remove traces of succinimide
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried with magnesium sulfate, vacuum
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Reaction Time |
1.25 h |
Name
|
|
Type
|
product
|
Smiles
|
BrCC=1C=C(C(=O)O)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.56 g | |
YIELD: PERCENTYIELD | 61% | |
YIELD: CALCULATEDPERCENTYIELD | 60.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |